molecular formula C8H20ClNO B13558969 2-(Aminomethyl)heptan-1-olhydrochloride

2-(Aminomethyl)heptan-1-olhydrochloride

Cat. No.: B13558969
M. Wt: 181.70 g/mol
InChI Key: MVYHAXMEEAEUBY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)heptan-1-ol hydrochloride is a primary amine hydrochloride salt characterized by a seven-carbon aliphatic chain with a hydroxyl group at the first carbon and an aminomethyl group at the second carbon. Its molecular formula is C₈H₁₈ClNO, with a molecular weight of 179.69 g/mol.

Properties

Molecular Formula

C8H20ClNO

Molecular Weight

181.70 g/mol

IUPAC Name

2-(aminomethyl)heptan-1-ol;hydrochloride

InChI

InChI=1S/C8H19NO.ClH/c1-2-3-4-5-8(6-9)7-10;/h8,10H,2-7,9H2,1H3;1H

InChI Key

MVYHAXMEEAEUBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CN)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)heptan-1-olhydrochloride typically involves the reaction of heptanal with ammonia and hydrogen in the presence of a catalyst to form 2-(Aminomethyl)heptan-1-ol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Commonly used catalysts include palladium or platinum.

    Solvent: Reactions are often carried out in solvents like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of 2-(Aminomethyl)heptan-1-olhydrochloride follows similar synthetic routes but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the efficiency of the hydrogenation step.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)heptan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its parent alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Parent alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

2-(Aminomethyl)heptan-1-olhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a reagent in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)heptan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Physical-Chemical Comparison

Property 2-(Aminomethyl)heptan-1-ol HCl 2-(1-Naphthylmethyl)-2-imidazoline HCl
Molecular Formula C₈H₁₈ClNO C₁₄H₁₅ClN₂
Molecular Weight (g/mol) 179.69 254.74
Key Functional Groups -OH, -NH₂CH₂ Imidazoline ring, naphthyl
Stability Concerns Likely hygroscopic Light/temperature-sensitive

Milnacipran Hydrochloride

Structure: A cyclopropane-based selective norepinephrine-serotonin reuptake inhibitor (SNRI) with a carboxamide group. Key Differences:

  • Pharmacological Activity : Milnacipran’s rigid cyclopropane ring and tertiary amine enhance binding to neurotransmitter transporters, unlike the target compound’s primary amine and flexible chain .
  • Solubility : Milnacipran’s log Pow is higher due to aromatic and alkyl substituents, favoring blood-brain barrier penetration. The target compound’s polarity may limit CNS activity.

Table 2: Pharmacological Comparison

Property 2-(Aminomethyl)heptan-1-ol HCl Milnacipran HCl
Therapeutic Class Not established SNRI antidepressant
Key Functional Groups -OH, -NH₂CH₂ Cyclopropane, carboxamide
log Pow (Estimated) ~0.5–1.5 ~2.5–3.5

1-Amino-2-naphthol Hydrochloride

Structure: Naphthalene derivative with amino and hydroxyl groups at positions 1 and 2. Key Differences:

  • Aromatic System : The fused benzene rings confer UV absorption and fluorescence properties, unlike the aliphatic target compound .
  • Reactivity: The hydroxyl and amino groups on adjacent carbons enable chelation and dye synthesis, whereas the target compound’s groups are spatially separated .
  • Stability: Both compounds may release HCl upon decomposition, but the naphthol derivative is prone to oxidation due to its phenolic -OH group .

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

Structure: Cyclohexanone backbone with a dimethylaminomethyl group. Key Differences:

  • Basicity: The tertiary dimethylamino group is less basic than the primary amine in the target compound, affecting protonation and solubility.
  • Applications : Used in organic synthesis (e.g., Mannich reactions), contrasting with the target compound’s undefined role .

Table 3: Structural and Functional Comparison

Compound Backbone Amine Type Key Applications
2-(Aminomethyl)heptan-1-ol HCl Linear alcohol Primary Undefined
2-(Dimethylaminomethyl)-1-cyclohexanone HCl Cyclohexanone Tertiary Organic synthesis

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